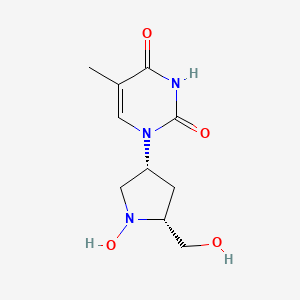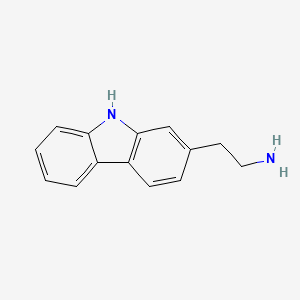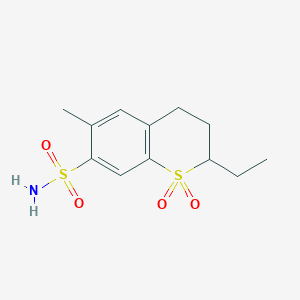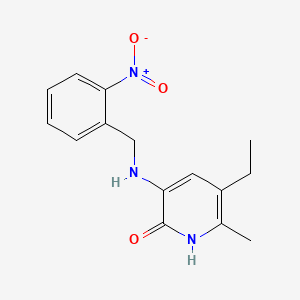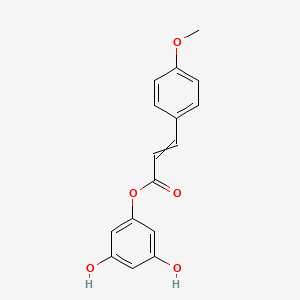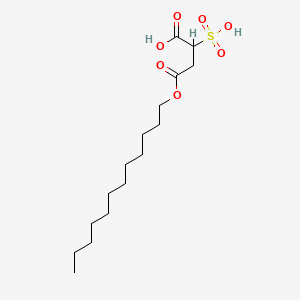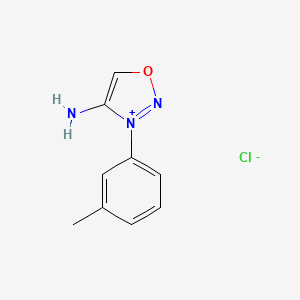
1-(Butane-1-sulfonyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 190930 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in advanced chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 190930 involves several steps, typically starting with the preparation of precursor compounds. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of NSC 190930 often involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective production of NSC 190930.
Chemical Reactions Analysis
Types of Reactions
NSC 190930 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 190930 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 190930 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of NSC 190930 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
NSC 190930 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: NSC 190930 is investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of NSC 190930 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
NSC 190930 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 105105 share structural similarities with NSC 190930.
Uniqueness: NSC 190930 may exhibit unique properties, such as higher reactivity or selectivity in certain reactions, making it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
40951-43-7 |
|---|---|
Molecular Formula |
C10H21NO2S |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
1-butylsulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C10H21NO2S/c1-3-4-9-14(12,13)11-8-6-5-7-10(11)2/h10H,3-9H2,1-2H3 |
InChI Key |
VRXLKMMDSKOURY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



